L-Homocystine-3,3,3',3',4,4,4',4'-d8
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Description
L-Homocystine-3,3,3',3',4,4,4',4'-d8, also known as this compound, is a useful research compound. Its molecular formula is C8H8D8N2O4S2 and its molecular weight is 276.4029342. The purity is usually 95%.
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Biological Activity
L-Homocystine-3,3,3',3',4,4,4',4'-d8 is a stable isotopic labeled compound derived from homocysteine, a sulfur-containing amino acid crucial in various metabolic pathways. The deuterium labeling enhances its utility in biochemical research by allowing for precise tracking of metabolic processes involving sulfur amino acids.
- Molecular Formula : C₈D₈H₈N₂O₄S₂
- Molecular Weight : 276.40 g/mol
- Structure : L-Homocystine consists of two homocysteine molecules linked by a disulfide bond, with deuterium atoms replacing hydrogen atoms at specific positions.
Biological Functions
L-Homocystine plays significant roles in several biological processes:
- Transsulfuration Pathway : It participates in the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is vital for synthesizing glutathione, an important antioxidant .
- Amino Acid Metabolism : The compound is involved in the metabolism of sulfur-containing amino acids, influencing various physiological functions including protein synthesis and detoxification processes.
- Vascular Health : Homocysteine levels are associated with cardiovascular health; elevated levels can lead to vascular damage and are considered a risk factor for cardiovascular diseases .
Research Findings
Recent studies have highlighted the biological activity and implications of this compound:
- Metabolic Tracking : The use of deuterium-labeled compounds allows researchers to trace metabolic pathways more accurately using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have improved the understanding of homocysteine metabolism and its implications in diseases related to oxidative stress and inflammation .
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Case Studies :
- A study involving patients with varying levels of nitrous oxide exposure demonstrated significant differences in plasma homocysteine levels, suggesting that L-Homocystine could serve as a biomarker for assessing oxidative stress in clinical settings .
- Another investigation into the pharmacokinetics of homocysteine-related compounds indicated that this compound could help elucidate absorption and metabolism patterns critical for drug development .
Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Homocystine | C₈H₁₆N₂O₄S₂ | Non-labeled form; involved in metabolic pathways | Standard form without deuterium |
Cysteine | C₃H₇N₁O₂S | Contains a thiol group; precursor to homocysteine | Essential amino acid |
Cystathionine | C₆H₁₂N₂O₂S | Intermediate in cysteine biosynthesis | Involves additional carbon atoms |
This compound | C₈D₈H₈N₂O₄S₂ | Stable isotopic label; enhances tracking | Useful for metabolic studies |
Applications in Research
This compound has diverse applications in scientific research:
- Proteomics : It is utilized to study protein interactions and dynamics due to its stable isotope labeling.
- Drug Development : The compound aids in evaluating the pharmacokinetics of new drugs targeting metabolic pathways involving homocysteine.
- Disease Mechanisms : Research involving this compound contributes to understanding the role of homocysteine in diseases such as cardiovascular disorders and neurodegenerative diseases.
Properties
IUPAC Name |
(2S)-4-[(3-amino-3-carboxy-1-deuteriopropyl)disulfanyl]-2,3,3,4,4-pentadeuterio-2-(dideuterioamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1/i1D2,3D2,4D,5D/hD2/t4?,5-,6? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-VMDTWGNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CC(C(=O)O)N)SSC([2H])([2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.